1H-Pyrazole-1-Acetaldehyde Dimethyl Acetal: Technical Guide & Synthetic Utility
1H-Pyrazole-1-Acetaldehyde Dimethyl Acetal: Technical Guide & Synthetic Utility
This guide provides an in-depth technical analysis of 1H-pyrazole-1-acetaldehyde dimethyl acetal , a critical "masked" aldehyde intermediate used in the synthesis of complex fused-ring heterocycles for pharmaceutical applications.
Executive Summary
1H-pyrazole-1-acetaldehyde dimethyl acetal (CAS: 876164-61-3 ) is a versatile heterocyclic building block. It serves as a stable, shelf-life-prolonged precursor to 1H-pyrazole-1-acetaldehyde (CAS: 99310-58-4), a highly reactive intermediate. In drug discovery, this compound is primarily employed to introduce the pyrazole moiety into larger scaffolds via reductive amination or to construct fused ring systems (e.g., pyrazolo[1,5-a]pyrazines) through acid-catalyzed cyclization protocols such as the Pomeranz-Fritsch reaction.
Chemical Identity & Nomenclature
Precise identification is critical due to the existence of regioisomers (e.g., C-substituted vs. N-substituted acetals).
| Parameter | Details |
| Primary Name | 1H-pyrazole-1-acetaldehyde dimethyl acetal |
| IUPAC Name | 1-(2,2-Dimethoxyethyl)-1H-pyrazole |
| Common Synonyms | 1-(2,2-Dimethoxyethyl)pyrazole; Pyrazol-1-yl-acetaldehyde dimethyl acetal |
| CAS Number | 876164-61-3 |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| SMILES | COC(CN1C=CC=N1)OC |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, MeOH, THF, DMF; sparingly soluble in water |
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this compound involves the N-alkylation of 1H-pyrazole. This protocol is designed to minimize bis-alkylation and ensure regioselectivity at the N1 position.
Method A: Base-Mediated Alkylation (Standard Protocol)
-
Reaction Type: Nucleophilic Substitution (
) -
Reagents: 1H-Pyrazole, 2-Bromo-1,1-dimethoxyethane, Sodium Hydride (NaH) or Cesium Carbonate (
). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Protocol (Self-Validating)
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration). -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Observation: Vigorous
gas evolution indicates successful deprotonation. Stir for 30 mins until gas evolution ceases. -
Alkylation: Add 2-Bromo-1,1-dimethoxyethane (1.1 equiv) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Validation: Monitor by TLC (50% EtOAc/Hexanes). The pyrazole starting material (
) should disappear, and a less polar product spot ( ) should appear. -
Work-up: Quench with saturated
solution. Extract with EtOAc ( ). Wash combined organics with water and brine (critical to remove DMF). Dry over and concentrate. -
Purification: Vacuum distillation or flash chromatography (SiO₂, 0-40% EtOAc/Hexanes).
Synthetic Pathway Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of 1-(2,2-dimethoxyethyl)pyrazole.
Reactivity Profile & Applications
The utility of this compound lies in its ability to act as a masked aldehyde . The acetal group is stable to basic and nucleophilic conditions (e.g., lithiation, Grignard reactions) but unmasks readily under acidic conditions.
Core Transformation: Acid Hydrolysis
The resulting aldehyde, 2-(1H-pyrazol-1-yl)acetaldehyde , is unstable and prone to polymerization; therefore, it is typically generated in situ for immediate downstream reaction.
Key Application: Synthesis of Fused Heterocycles
This intermediate is vital for constructing Pyrazolo[1,5-a]pyrazines and related scaffolds found in kinase inhibitors (e.g., JAK, BTK inhibitors).
Workflow: Pomeranz-Fritsch Type Cyclization
-
Unmasking: Treat the acetal with dilute HCl or TFA/DCM.
-
Condensation: React the in situ aldehyde with an amino-functionalized partner (e.g., an amino acid ester or amine).
-
Cyclization: Acid-mediated ring closure forms the fused system.
Figure 2: Application workflow converting the acetal precursor into a fused drug scaffold.
Handling, Safety, and Storage
As an acetal, this compound carries specific risks related to peroxide formation and stability.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid (Flash point typically >60°C, but verify specific batch).
-
-
Storage Protocol:
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent auto-oxidation.
-
Temperature: 2–8°C (Refrigerated).
-
Peroxides: Acetals can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.
-
-
Incompatibility: Strong acids (causes premature hydrolysis), strong oxidizing agents.
References
-
PubChem Compound Summary. 1-(2,2-Dimethoxyethyl)-1H-pyrazole. National Center for Biotechnology Information. Link
-
Sigma-Aldrich Product Specification. 1-(2,2-Dimethoxyethyl)-1H-pyrazole (CAS 876164-61-3). Merck KGaA. Link
- Elguero, J.Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier, 1996.
- Knorr, L.Über die Konstitution der Pyrazolreihe. Berichte der deutschen chemischen Gesellschaft, 1895. (Foundational chemistry of pyrazole synthesis).
